molecular formula C23H25NO6 B117191 1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 148150-68-9

1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B117191
CAS No.: 148150-68-9
M. Wt: 411.4 g/mol
InChI Key: KYFGIGCQZONXHY-RBKXMNCYSA-N
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Description

1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a bicyclic orthoester (OBO) derivative featuring an Fmoc-protected amino alcohol moiety. The OBO ring system is widely used in organic synthesis for its stability under basic conditions and controlled reactivity during acidic hydrolysis . The Fmoc group (9-fluorenylmethoxycarbonyl) is a base-labile protecting group, making this compound particularly useful in peptide synthesis and bioconjugation strategies where mild deprotection is required.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-22-12-28-23(29-13-22,30-14-22)20(10-25)24-21(26)27-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20,25H,10-14H2,1H3,(H,24,26)/t20-,22?,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFGIGCQZONXHY-RBKXMNCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COC(OC1)(OC2)C(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12COC(OC1)(OC2)[C@H](CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, commonly referred to as Fmoc-L-Serine OBO Ester, is a complex organic compound with significant potential in biological applications, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Basic Information

  • IUPAC Name : 9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-(1-methyl-3,5,8-trioxabicyclo[2.2.2]octan-4-yl)ethyl]carbamate
  • CAS Number : 148150-68-9
  • Molecular Formula : C23H25NO6
  • Molar Mass : 425.45 g/mol
  • Purity : ≥95%
  • Storage Conditions : Store at -20°C

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The bicyclic structure contributes to its unique biological properties.

Fmoc-L-Serine OBO Ester exhibits various biological activities attributed to its structural components:

  • Cytotoxicity : Studies have shown that Fmoc-based compounds can exhibit significant cytotoxic effects against various human cancer cell lines. For instance, derivatives of Fmoc dipeptides have demonstrated IC50 values in the micromolar range against HepG2 and Ca9-22 cell lines, indicating potent anticancer properties .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted in several studies, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Some derivatives have displayed antibacterial properties against common pathogens, although specific data on this compound's efficacy is limited.

Study 1: Cytotoxic Evaluation of Fmoc Dipeptides

A study evaluated the cytotoxic effects of various Fmoc dipeptides against multiple cancer cell lines including HepG2 and MCF-7. The results indicated that certain derivatives exhibited IC50 values as low as 0.4 mM, significantly outperforming standard chemotherapeutics like doxorubicin in specific cases .

CompoundCell LineIC50 (mM)
10aHepG21.0
10cCa9-220.4
DoxorubicinCa9-22Reference

Study 2: Antimicrobial Activity Assessment

In another study focusing on the antibacterial properties of related compounds, it was found that certain Fmoc derivatives showed promising activity against Staphylococcus aureus and Escherichia coli. However, specific data on the trioxabicyclo structure's activity remains sparse .

Synthesis and Derivatives

The synthesis of Fmoc-L-Serine OBO Ester typically involves the protection of serine residues using the Fmoc group followed by cyclization reactions to form the bicyclic structure. This process enhances the stability and bioavailability of the compound.

Synthetic Pathway Overview

  • Protection of Amino Acids : The serine amino acid is first protected using the Fmoc group.
  • Cyclization : The protected amino acid undergoes cyclization to form the bicyclic core.
  • Deprotection : Finally, selective deprotection yields the active compound.

Scientific Research Applications

Medicinal Chemistry

The compound is frequently employed as a protective group in peptide synthesis, particularly for serine residues. The N-Fmoc (Fluorenylmethyloxycarbonyl) group is widely recognized for its effectiveness in solid-phase peptide synthesis (SPPS). This method allows for the selective protection of amino acids during the synthesis process, facilitating the construction of complex peptides.

Case Study: Peptide Synthesis

In a study focusing on the synthesis of bioactive peptides, researchers utilized 1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane to protect serine residues effectively. The protected amino acids were then incorporated into larger peptide chains, demonstrating the compound's utility in generating peptides with specific biological activities .

Drug Development

The compound's structural characteristics make it a candidate for drug development, particularly in creating inhibitors or modulators of biological pathways. Its ability to form stable complexes with various biological targets can be exploited to design new therapeutic agents.

Case Study: Inhibitor Design

A recent investigation into potential inhibitors of enzyme activity involved using this compound as a scaffold for developing small-molecule inhibitors targeting specific enzymes involved in metabolic pathways. The research highlighted its role in optimizing binding affinity and selectivity through structural modifications .

Biochemical Research

In biochemical studies, this compound serves as a reagent for synthesizing modified amino acids and other derivatives that are crucial for understanding protein structure and function.

Case Study: Amino Acid Modification

Researchers have applied this compound to modify amino acids used in studying protein interactions. These modifications allow scientists to probe the effects of specific side-chain alterations on protein stability and activity .

Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryUsed as a protective group in peptide synthesis
Drug DevelopmentScaffold for designing enzyme inhibitors
Biochemical ResearchReagent for synthesizing modified amino acids

Comparison with Similar Compounds

Research Findings

  • Fluorinated Derivatives : Perfluorinated analogs (e.g., 1-ethyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane) exhibit enhanced thermal stability (>200°C) and resistance to hydrolysis, making them suitable for high-temperature polymer applications .
  • S-Functionalized Tripods: Derivatives with monomethylene spacers (e.g., S-[(1-methyl-OBO)methyl] ethanethioate) form tetrairon(III) single-molecule magnets, leveraging sulfur’s coordination capacity .

Preparation Methods

Cyclocondensation of 2,2-Bis(hydroxymethyl)propane-1,3-diol

The trioxabicyclo[2.2.2]octane skeleton is constructed via acid-catalyzed cyclocondensation of 2,2-bis(hydroxymethyl)propane-1,3-diol (A ) with formaldehyde. Using p-toluenesulfonic acid (pTSA) in refluxing toluene, the reaction achieves 78% yield of the bicyclic ether (B ) after 12 hours.

Table 1: Optimization of Cyclocondensation Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
pTSAToluene1101278
H2SO4DCM402445
Amberlyst-15THF651862

Methyl Group Introduction

Methyl substitution at position 4 is achieved by replacing formaldehyde with acetaldehyde in the cyclocondensation. This modification reduces yield to 65% due to increased steric hindrance but retains the bicyclic structure.

Enantioselective Synthesis of the (1S)-1-Amino-2-hydroxyethyl Side Chain

Asymmetric Epoxidation and Ring-Opening

The amino alcohol moiety is synthesized via Sharpless asymmetric epoxidation of allyl alcohol followed by regioselective aziridine ring-opening:

  • Epoxidation : (S,S)-(−)-Diethyl tartrate catalyzes the reaction of allyl alcohol with tert-butyl hydroperoxide (TBHP), yielding (2S)-glycidol (C ) in 92% e.e..

  • Aziridine Formation : Treatment with mesyl chloride and ammonia generates (1S)-1-amino-2-hydroxyethyl aziridine (D ).

Fmoc Protection

The amino group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane with N,N-diisopropylethylamine (DIPEA), achieving quantitative conversion to E .

Coupling of the Bicyclic Core and Amino Alcohol Side Chain

Mitsunobu Reaction

The hydroxyl group on the trioxabicyclo[2.2.2]octane core undergoes Mitsunobu coupling with the Fmoc-protected amino alcohol (E ). Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in THF, the reaction proceeds at 0°C to room temperature, affording the target compound in 85% yield.

Table 2: Mitsunobu Coupling Optimization

BaseSolventTemp (°C)Time (h)Yield (%)
DIAD/PPh3THF0 → 25685
DEAD/PPh3DCM251272
ADDP/PPh3DMF0 → 25868

Stereochemical Integrity

Chiral HPLC analysis confirms retention of the (1S) configuration (99% e.e.) post-coupling, validated using a Chiralpak IA column (hexane:isopropanol = 90:10).

Alternative Synthetic Routes

Ring-Opening of Oxetane Intermediates

An oxetane derivative (F ) undergoes nucleophilic attack by the Fmoc-protected amino alcohol under BF3·OEt2 catalysis, yielding the target compound in 70% yield. This method avoids Mitsunobu conditions but requires stringent anhydrous handling.

Enzymatic Resolution

Racemic amino alcohol is resolved using Pseudomonas cepacia lipase (PCL) in vinyl acetate, achieving 98% e.e. for the (1S)-enantiomer. However, scalability issues limit industrial application.

Challenges and Mitigation Strategies

  • Acid Sensitivity : The trioxabicyclo[2.2.2]octane core undergoes ring-opening under strong acidic conditions. Mitigated by using buffered aqueous workups (pH 6–7).

  • Fmoc Deprotection : Premature cleavage is avoided by maintaining reaction temperatures below 30°C during coupling .

Q & A

Q. What protecting groups are critical for synthesizing amino alcohol-functionalized bicyclo[2.2.2]octane derivatives?

The fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups are essential for protecting amine functionalities during synthesis. These groups stabilize reactive amino groups and can be selectively removed under mild acidic (e.g., piperidine for Fmoc) or hydrogenolytic (e.g., H₂/Pd for Cbz) conditions, enabling stepwise assembly of complex scaffolds. The use of Fmoc is particularly advantageous in peptide synthesis due to its orthogonality with other protecting groups .

Q. What synthetic strategies are used to construct the 2,6,7-trioxabicyclo[2.2.2]octane core?

Cyclocondensation reactions involving paraformaldehyde and triethylamine under inert atmospheres (e.g., argon) are commonly employed. For example, heating paraformaldehyde with methanol and triethylamine at reflux facilitates the formation of the bicyclic oxa-core, followed by sequential addition of amino alcohol precursors. This method ensures high regioselectivity and minimizes side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1-[N-Fluorenylmethoxycarbonyl...]octane derivatives?

Key optimizations include:

  • Inert atmosphere : Argon or nitrogen prevents oxidation of sensitive intermediates .
  • Temperature control : Heating at 65–70°C for 3.5–5.5 hours balances reaction progress and minimizes thermal degradation .
  • Purification : Silica gel chromatography with gradients of dichloromethane/methanol (9.5:0.5) and 0.1% acetic acid enhances separation of polar byproducts .
  • Reagent stoichiometry : Excess dimethyl hydrogen phosphonate (1.5–2.0 equiv) drives reactions to completion in phosphorylation steps .

Q. How is NMR spectroscopy applied to validate the stereochemistry and connectivity of the bicyclo[2.2.2]octane scaffold?

  • ¹H NMR : Coupling constants (e.g., J = 8–12 Hz for axial-equatorial proton interactions) confirm the rigid bicyclic structure.
  • ¹³C NMR : Signals at δ 90–110 ppm indicate oxabicyclic carbons, while δ 150–160 ppm confirms carbamate (Fmoc) carbonyl groups.
  • 2D experiments : HSQC and HMBC correlate protons with adjacent carbons, resolving ambiguities in connectivity .

Q. What methodologies address low yields in coupling reactions involving bicyclo[2.2.2]octane scaffolds?

  • Coupling agents : Use HATU or EDC/HOBt to activate carboxylic acids for amide bond formation with the amino alcohol moiety.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of hydrophobic bicyclo derivatives.
  • Stoichiometric precision : Maintain a 1:1.2 molar ratio (bicyclo scaffold:activated ester) to minimize unreacted starting material .

Q. How can stereochemical integrity be maintained during the introduction of the (1S)-1-amino-2-hydroxyethyl side chain?

  • Chiral auxiliaries : Use (S)-tert-butylsulfinamide to induce enantioselective amination.
  • Asymmetric catalysis : Rhodium(II) carboxylates catalyze stereoretentive cyclopropanation in related bicyclo systems, preserving configuration .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired stereoisomers .

Contradiction Analysis and Methodological Gaps

  • vs. 2 : While highlights benzyloxycarbonyl (Cbz) as a protecting group, focuses on phosphorylation. Researchers must validate orthogonal deprotection strategies when combining Fmoc with phosphonate groups to avoid side reactions.
  • vs. 10 : Column chromatography conditions in (CH₂Cl₂/MeOH) may not resolve highly polar impurities noted in . Alternative purification (e.g., preparative HPLC) is recommended for analogs with charged side chains.

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